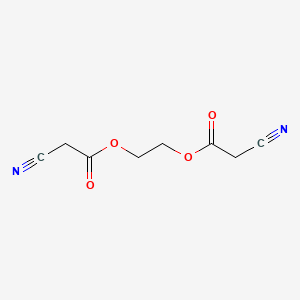
Ethylene bis(cyanoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene bis(cyanoacetate) is an organic compound characterized by the presence of two cyanoacetate groups attached to an ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene bis(cyanoacetate) can be synthesized through the reaction of ethylene diamine with cyanoacetic acid or its esters. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of ethylene bis(cyanoacetate) often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethylene bis(cyanoacetate) undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazoles and pyridines.
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups with other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, amines, and hydrazines.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological and pharmacological properties .
Scientific Research Applications
Ethylene bis(cyanoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the synthesis of pharmaceuticals with anticancer, antimicrobial, and antiviral properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethylene bis(cyanoacetate) involves its ability to participate in nucleophilic addition and substitution reactions. The cyano groups in the compound are highly reactive, allowing it to form stable intermediates that can undergo further transformations. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of various heterocyclic compounds .
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but contains only one cyanoacetate group.
Methyl cyanoacetate: Another related compound with a single cyanoacetate group.
Malononitrile: Contains two cyano groups but lacks the ester functionality.
Uniqueness: Ethylene bis(cyanoacetate) is unique due to the presence of two cyanoacetate groups, which enhances its reactivity and allows for the formation of more complex structures compared to its analogs. This dual functionality makes it a valuable compound in organic synthesis and various applications .
Properties
CAS No. |
89976-96-5 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(2-cyanoacetyl)oxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C8H8N2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-2,5-6H2 |
InChI Key |
UASCOHMZKHIVQW-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CC#N)OC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















